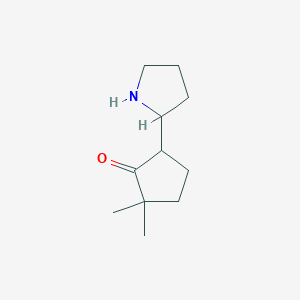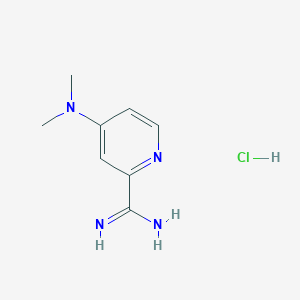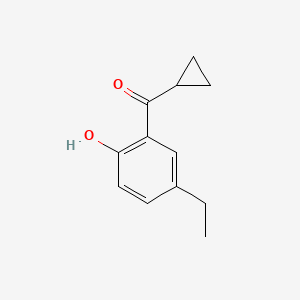
3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that features a pyridinone ring substituted with an amino group and a 3,3-dimethylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one typically involves the reaction of a pyridinone precursor with an appropriate amine and alkylating agent. One common method involves the use of 3,3-dimethylbutylamine and a pyridinone derivative under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridinone ring can be reduced to form dihydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, dihydropyridine derivatives from reduction, and various substituted pyridinones from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydrophobic 3,3-dimethylbutyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-(3,3-dimethylbutyl)-1,3-dimethylthiourea: Similar structure but contains a thiourea group instead of a pyridinone ring.
3-Amino-1-[4-(3,3-dimethylbutyl)-1-piperazinyl]-1-butanone: Contains a piperazine ring and a butanone group, differing in both structure and reactivity.
Uniqueness
3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H18N2O |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
3-amino-1-(3,3-dimethylbutyl)pyridin-4-one |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)5-7-13-6-4-10(14)9(12)8-13/h4,6,8H,5,7,12H2,1-3H3 |
InChI-Schlüssel |
ZFZYRBGAECXCIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCN1C=CC(=O)C(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B13085811.png)
![1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13085817.png)







![4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine](/img/structure/B13085855.png)
![2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B13085857.png)

